molecular formula C19H19ClN4OS B2911415 (Z)-5-(4-chlorobenzyl)-2-((E)-(4-(dimethylamino)benzylidene)hydrazono)thiazolidin-4-one CAS No. 292051-98-0

(Z)-5-(4-chlorobenzyl)-2-((E)-(4-(dimethylamino)benzylidene)hydrazono)thiazolidin-4-one

Cat. No.: B2911415
CAS No.: 292051-98-0
M. Wt: 386.9
InChI Key: DWYONNROOHRNLD-CIAFOILYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-5-(4-chlorobenzyl)-2-((E)-(4-(dimethylamino)benzylidene)hydrazono)thiazolidin-4-one is a synthetic organic compound that belongs to the thiazolidinone class. This compound is characterized by the presence of a thiazolidinone ring, a chlorobenzyl group, and a dimethylaminobenzylidene hydrazono group. It has garnered interest in scientific research due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-5-(4-chlorobenzyl)-2-((E)-(4-(dimethylamino)benzylidene)hydrazono)thiazolidin-4-one typically involves the following steps:

    Formation of Thiazolidinone Ring: The thiazolidinone ring is formed by the reaction of a thiourea derivative with an α-halo ketone under basic conditions.

    Introduction of Chlorobenzyl Group: The chlorobenzyl group is introduced through a nucleophilic substitution reaction using 4-chlorobenzyl chloride and a suitable base.

    Formation of Hydrazono Group: The hydrazono group is formed by the condensation of the thiazolidinone derivative with 4-(dimethylamino)benzaldehyde in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

(Z)-5-(4-chlorobenzyl)-2-((E)-(4-(dimethylamino)benzylidene)hydrazono)thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Nucleophiles such as amines, thiols, and alcohols in the presence of a base.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced thiazolidinone derivatives.

    Substitution: Substituted thiazolidinone derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-5-(4-chlorobenzyl)-2-((E)-(4-(dimethylamino)benzylidene)hydrazono)thiazolidin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

Biologically, this compound has shown potential as an antimicrobial and anticancer agent. Studies have demonstrated its ability to inhibit the growth of certain bacterial strains and cancer cell lines, making it a promising candidate for further drug development.

Medicine

In medicine, the compound is being investigated for its potential therapeutic applications. Its antimicrobial and anticancer properties suggest that it could be developed into new treatments for infections and cancer.

Industry

Industrially, this compound can be used as an intermediate in the production of pharmaceuticals and agrochemicals. Its versatility in chemical reactions makes it a valuable compound for various industrial applications.

Mechanism of Action

The mechanism of action of (Z)-5-(4-chlorobenzyl)-2-((E)-(4-(dimethylamino)benzylidene)hydrazono)thiazolidin-4-one involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to inhibit bacterial enzymes, disrupting essential metabolic processes. In anticancer applications, the compound may induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways and proteins involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: These compounds share the thiazolidinone ring structure and are known for their antidiabetic properties.

    Benzylidene Hydrazones: Compounds with similar hydrazono groups, often studied for their biological activities.

Uniqueness

(Z)-5-(4-chlorobenzyl)-2-((E)-(4-(dimethylamino)benzylidene)hydrazono)thiazolidin-4-one is unique due to the combination of its structural features, which confer distinct chemical reactivity and biological activity. The presence of the chlorobenzyl and dimethylaminobenzylidene hydrazono groups enhances its potential as a versatile compound for various applications.

Properties

IUPAC Name

(2Z)-5-[(4-chlorophenyl)methyl]-2-[(E)-[4-(dimethylamino)phenyl]methylidenehydrazinylidene]-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN4OS/c1-24(2)16-9-5-14(6-10-16)12-21-23-19-22-18(25)17(26-19)11-13-3-7-15(20)8-4-13/h3-10,12,17H,11H2,1-2H3,(H,22,23,25)/b21-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWYONNROOHRNLD-CIAFOILYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=NN=C2NC(=O)C(S2)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=N/N=C\2/NC(=O)C(S2)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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